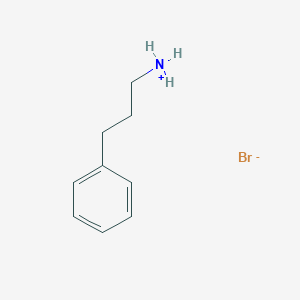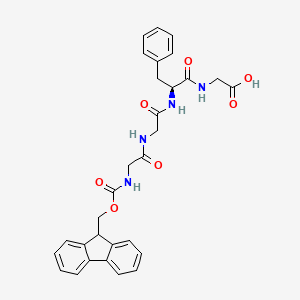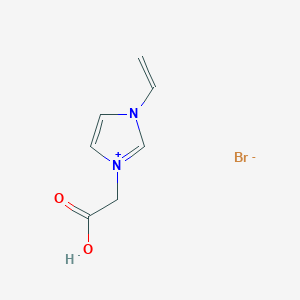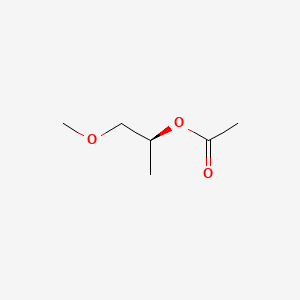
Methoxyisopropyl acetate, (S)-
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
Methoxyisopropyl acetate, (S)-, can be synthesized through the esterification of methoxyisopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of methoxyisopropanol to methoxyisopropyl acetate .
Industrial Production Methods
In industrial settings, methoxyisopropyl acetate is produced in large quantities using continuous esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Methoxyisopropyl acetate, (S)-, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methoxyisopropyl acetate can be hydrolyzed to methoxyisopropanol and acetic acid.
Oxidation: It can be oxidized to form methoxyisopropyl acetate derivatives, depending on the oxidizing agent used.
Substitution: Methoxyisopropyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Methoxyisopropanol and acetic acid.
Oxidation: Various oxidized derivatives of methoxyisopropyl acetate.
Substitution: Substituted methoxyisopropyl acetate derivatives.
科学研究应用
Methoxyisopropyl acetate, (S)-, has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Industry: Commonly used in coatings, inks, and adhesives due to its excellent solvent properties.
作用机制
Methoxyisopropyl acetate, (S)-, exerts its effects primarily through its solvent properties. It dissolves various substances by interacting with their molecular structures, facilitating chemical reactions and processes. The acetate group can participate in esterification and hydrolysis reactions, while the methoxy group can engage in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
Methoxyisopropanol: The parent alcohol of methoxyisopropyl acetate.
Ethyl acetate: Another commonly used solvent with similar properties.
Butyl acetate: A solvent with a longer carbon chain, offering different solubility characteristics.
Uniqueness
Methoxyisopropyl acetate, (S)-, is unique due to its combination of low toxicity, high solvency power, and versatility in various applications. Its ability to dissolve a wide range of substances while maintaining a relatively low environmental impact makes it a preferred choice in many industries .
属性
IUPAC Name |
[(2S)-1-methoxypropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKCFNBLRBOGN-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335203-10-6 | |
| Record name | Methoxyisopropyl acetate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335203106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXYISOPROPYL ACETATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TZJ61FON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

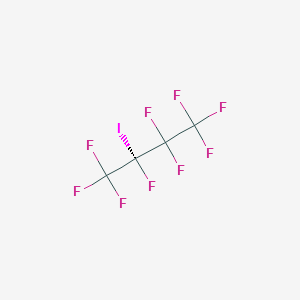
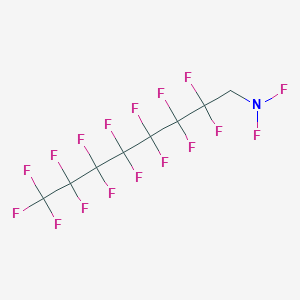
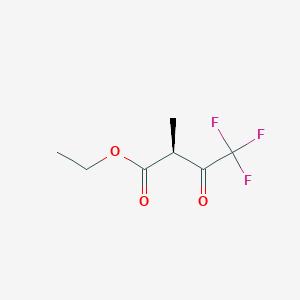
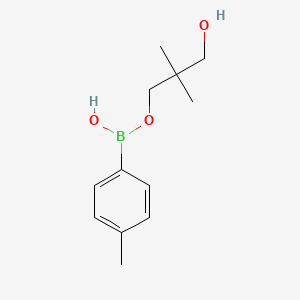
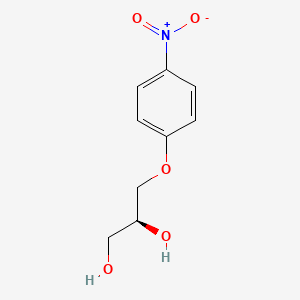
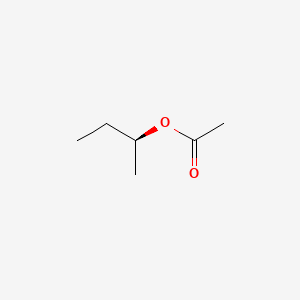
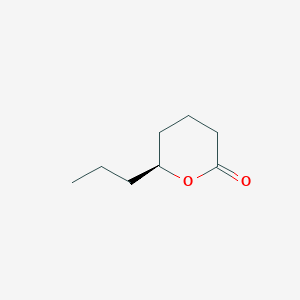
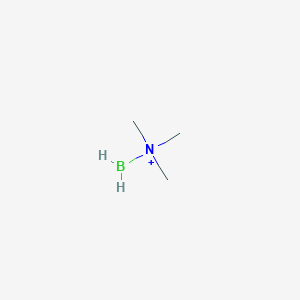

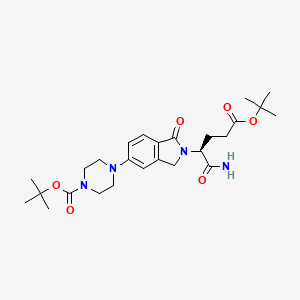
![tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate](/img/structure/B8254421.png)
